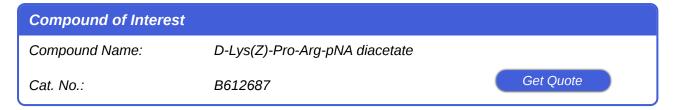


Kinetic Analysis of Activated Protein C with Spectrozyme PCa: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a crucial serine protease in the coagulation cascade, playing a vital role in anticoagulation and exhibiting cytoprotective and anti-inflammatory properties. Its primary anticoagulant function involves the proteolytic inactivation of Factors Va and VIIIa. Accurate characterization of APC's enzymatic activity is paramount for basic research and the development of novel therapeutics targeting the protein C pathway. Spectrozyme PCa is a chromogenic substrate designed for the specific and sensitive measurement of APC amidolytic activity. This document provides detailed application notes and protocols for the kinetic analysis of APC using Spectrozyme PCa.

Principle of the Assay

The kinetic analysis of APC using Spectrozyme PCa is based on the hydrolysis of the substrate by APC, which releases a yellow chromophore, p-nitroaniline (pNA). The rate of pNA formation is directly proportional to the enzymatic activity of APC and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.

The reaction is as follows:



H-D-Lys(γ -Cbo)-Pro-Arg-pNA (Spectrozyme PCa) + Activated Protein C \rightarrow H-D-Lys(γ -Cbo)-Pro-Arg-OH + p-nitroaniline (pNA)

Data Presentation

Table 1: Kinetic Parameters of Activated Protein C

This table summarizes key kinetic constants for Activated Protein C. Note that the specific values for Spectrozyme PCa should be determined empirically in your laboratory setting. The provided data for Factor Va serves as a reference for APC's activity on a natural protein substrate.

Substrate/Parameter	Value	Reference
Spectrozyme PCa		
Michaelis-Menten Constant (Km)	To be determined by the user	-
Maximum Velocity (Vmax)	To be determined by the user	-
Catalytic Constant (kcat)	To be determined by the user	-
Catalytic Efficiency (kcat/Km)	To be determined by the user	-
Factor Va (on phospholipid vesicles)		
Michaelis-Menten Constant (Km)	19.7 ± 0.6 nM	[1]
Catalytic Constant (kcat)	23.7 ± 10 mol/mol APC/min	[1]
Factor Va (on unactivated human platelets)		
Michaelis-Menten Constant (Km)	12.5 ± 2.6 nM	[1]
Catalytic Constant (kcat)	6.2 ± 0.6 mol/mol APC/min	[1]

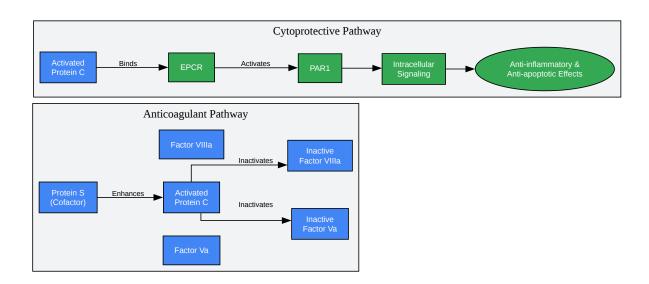
Signaling Pathways



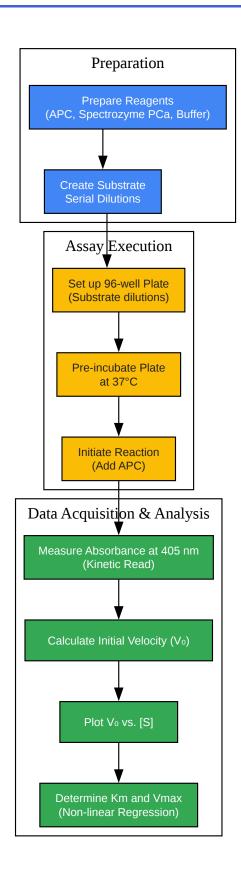
Activated Protein C (APC) Signaling Pathway

Activated Protein C (APC) plays a dual role in hemostasis and cytoprotection. Its anticoagulant activity is primarily mediated by the proteolytic inactivation of Factors Va and VIIIa, a process enhanced by its cofactor, Protein S.[2] Beyond its role in coagulation, APC initiates intracellular signaling pathways with cytoprotective effects, including anti-inflammatory and anti-apoptotic activities.[1] This signaling is often initiated by the binding of APC to the Endothelial Protein C Receptor (EPCR), leading to the activation of Protease-Activated Receptor 1 (PAR1).[2]









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References

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- To cite this document: BenchChem. [Kinetic Analysis of Activated Protein C with Spectrozyme PCa: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612687#kinetic-analysis-of-activated-protein-c-with-spectrozyme-pca]

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